

Amuvatinib's Therapeutic Potential in Small Cell Lung Cancer: A Technical Overview

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Compound of Interest

Compound Name: Amuvatinib

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This technical guide provides a comprehensive analysis of the preclinical and clinical activity of **amuvatinib** (formerly MP-470) in small cell lung cancer (SCLC) models. **Amuvatinib** is a multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that includes the direct inhibition of key oncogenic drivers and the suppression of DNA repair pathways, making it a promising candidate for SCLC therapy, particularly in combination with standard-of-care chemotherapy. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Amuvatinib is an orally bioavailable small molecule that inhibits a range of receptor tyrosine kinases implicated in SCLC pathogenesis, including c-Kit, platelet-derived growth factor receptor alpha (PDGFR α), c-MET, c-RET, and FLT3.[1] A key differentiator in its mechanism is the downregulation of RAD51, a critical protein in the homologous recombination pathway for DNA double-strand break repair.[2][3] This inhibition of DNA repair is postulated to sensitize tumor cells to DNA-damaging agents like etoposide and platinum-based chemotherapy, which are mainstays in SCLC treatment.[2] The downregulation of RAD51 by **amuvatinib** is associated with the inhibition of global translation, evidenced by reduced phosphorylation of ribosomal protein S6.[2][3]

Preclinical Activity in SCLC Models

In Vitro Sensitivity of SCLC Cell Lines

Amuvatinib has demonstrated single-agent cytotoxicity across multiple SCLC cell lines. The half-maximal inhibitory concentrations (IC50) for **amuvatinib** in a panel of SCLC cell lines are summarized below.

Cell Line	IC50 (μM)
DMS-53	0.349553
NCI-H64	0.354356
SHP-77	0.425764
LB12-SCLC/OC2	4.79

Data sourced from the Genomics of Drug Sensitivity in Cancer database and a preclinical study by Taverna et al.[\[4\]](#)

Synergistic Activity with Etoposide

Preclinical studies have consistently shown that **amuvatinib** acts synergistically with etoposide in SCLC models. The combination index (CI), a measure of drug interaction, has been determined in several SCLC cell lines, with values less than 1 indicating synergy.

Cell Line	Median Combination Index (CI) with Etoposide	Interpretation
NCI-H146	0.68 ± 0.18	Synergy
Other Lines	Additive to Synergistic	Additive/Synergy

Data from Taverna et al. The study notes synergistic effects in 3 out of 5 SCLC cell lines tested. [\[4\]](#)

In Vivo Efficacy in SCLC Xenograft Model

The combination of **amuvatinib** and etoposide has been evaluated in an NCI-H146 SCLC xenograft mouse model. The treatment resulted in a sustained reduction in the tumor volume to

control (T/C) ratio, indicating significant anti-tumor activity.

Treatment Group	T/C Ratio	Outcome
Amuvatinib + Etoposide (IV)	< 39%	Sustained reduction in tumor growth

Data from Taverna et al. The study used oral administration of **amuvatinib** in combination with intravenous etoposide at well-tolerated doses.[\[4\]](#)

Clinical Evaluation in Platinum-Refractory SCLC

A Phase 2, open-label, multi-center clinical trial (NCT01357395) evaluated the efficacy and safety of **amuvatinib** in combination with platinum-etoposide (EP) chemotherapy in patients with platinum-refractory SCLC.

Study Design and Patient Population

The study enrolled patients with extensive-stage or limited-stage SCLC who had either not responded to or had relapsed within 90 days of first-line EP treatment. Patients received 300 mg of **amuvatinib** orally three times daily in 21-day cycles, with a three-day **amuvatinib** run-in period before the initiation of EP chemotherapy.

Clinical Efficacy

The primary endpoint of the first stage of the Simon 2-stage design (≥ 3 centrally confirmed responses in the first 21 subjects) was not met. However, the study did show evidence of anti-tumor activity.

Parameter	Value
Objective Response Rate (ORR)	
Partial Responses (PR) - per RECIST 1.1	4 (17.4%)
Centrally Confirmed PRs	2 (8.7%)
Disease Control	
Confirmed Stable Disease (SD)	3 (13%)
Duration of Response	119 and 151 days for the 2 confirmed PRs
Durable Disease Control in High c-Kit Expressors	
Patient 1 (c-Kit H-score ≥ 100)	151 days
Patient 2 (c-Kit H-score ≥ 100)	256 days

Data from the Phase 2 clinical trial by Byers et al.

The study highlighted a potential correlation between high c-Kit expression (H-score ≥ 100) and durable disease control in two patients, suggesting a patient subpopulation that may derive greater benefit from **amuvatinib** treatment.

Experimental Protocols

In Vitro Cell Viability and Synergy Assays

- Cell Lines: A panel of human SCLC cell lines (e.g., NCI-H146, NCI-H69, NCI-H82, LB12-SCLC/OC2, LB13-SCLC/OC3) were used.
- Treatment: Cells were treated with **amuvatinib**, etoposide, and carboplatin as single agents or in combination for 72 hours.
- Viability Assay: Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

- Synergy Analysis: The combination index (CI) was calculated to determine the nature of the drug interaction (synergy, additivity, or antagonism).[4]

SCLC Xenograft Model

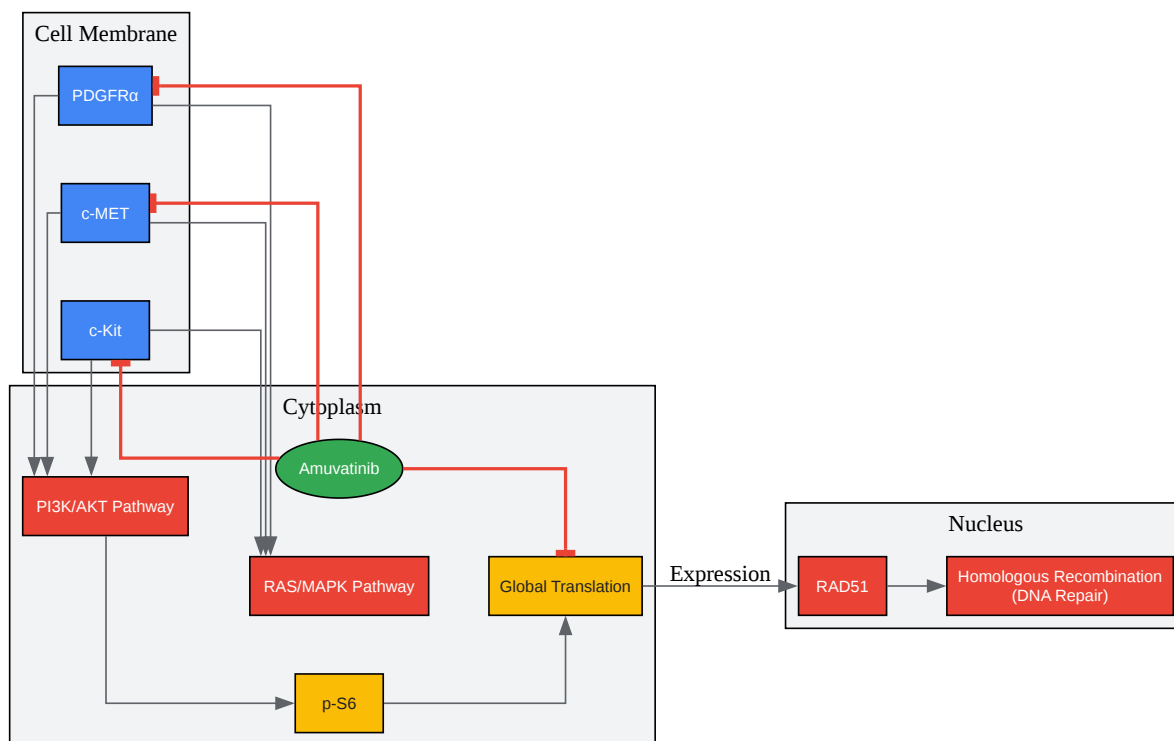
- Animal Model: Swiss nude mice were used for tumor implantation.
- Tumor Inoculation: NCI-H146 SCLC cells were implanted to establish xenografts.
- Treatment Regimen: Tumor-bearing mice were treated with **amuvatinib** administered orally (PO) in combination with etoposide administered intravenously (IV) at well-tolerated doses.
- Efficacy Endpoint: Tumor growth inhibition was evaluated by measuring tumor volumes and calculating the T/C ratio.[4]

RAD51 Expression Analysis

- Method: Western blotting was used to assess the levels of RAD51 protein in SCLC cell lines following treatment with **amuvatinib**.
- Outcome: **Amuvatinib** treatment resulted in a reduction of RAD51 protein levels.[4]

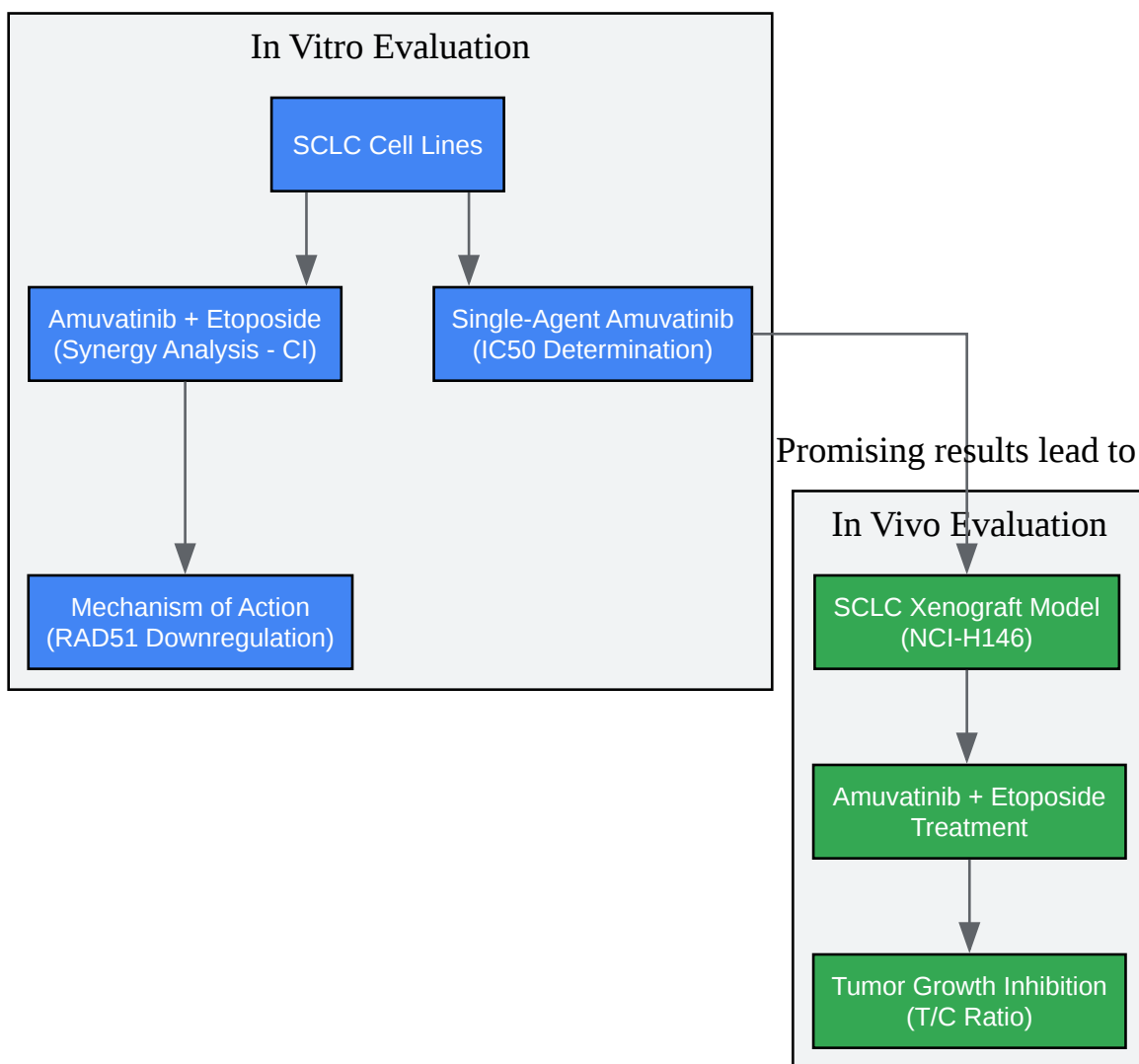
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by **amuvatinib** and the general workflow of preclinical and clinical evaluation.



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Caption: **Amuvatinib's** dual mechanism of action in SCLC.



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